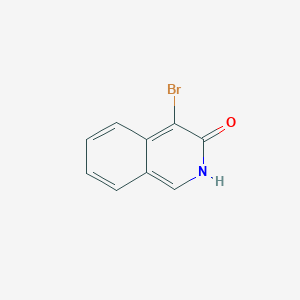

4-Bromoisoquinolin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFWHUZLFZOBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C(=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611586 | |

| Record name | 4-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36963-50-5 | |

| Record name | 4-Bromo-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36963-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromoisoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, mechanisms, and experimental protocols related to 4-Bromoisoquinolin-3-ol. Due to its existence in a tautomeric equilibrium with the more stable 4-bromoisoquinolin-1(2H)-one, the synthesis of this compound is intrinsically linked to the synthesis of its keto form. This guide will focus on the most prominent and contemporary methods for constructing this molecular scaffold, with a particular emphasis on a palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl azides.

Tautomerism: this compound and 4-Bromoisoquinolin-1(2H)-one

The core of understanding the synthesis of this compound lies in recognizing its tautomeric relationship with 4-bromoisoquinolin-1(2H)-one. Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. In this case, the equilibrium between the aromatic alcohol (enol form) and the non-aromatic amide (keto form) is a key consideration. While the enol form, this compound, is the requested compound, the keto form, 4-bromoisoquinolin-1(2H)-one, is generally the more stable and readily isolable tautomer in related heterocyclic systems. The synthetic routes detailed below lead to the formation of the isoquinolinone (keto) structure, which exists in equilibrium with the desired isoquinolinol (enol) form.

Palladium-Catalyzed Intramolecular Cyclization of 2-Alkynyl Benzyl Azides

A highly effective and selective method for the synthesis of the 4-bromoisoquinolinone scaffold involves the palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl azides. This approach offers a direct route to the core structure with the bromine atom incorporated at the 4-position.

General Reaction Scheme

The overall transformation involves the reaction of a 2-alkynyl benzyl azide in the presence of a palladium catalyst, a bromine source, and an additive in a suitable solvent system. The reaction proceeds via an electrocyclic reaction to yield the 4-bromoisoquinolin-1(2H)-one.[1]

Proposed Reaction Mechanism

The mechanism for this palladium-catalyzed cyclization is believed to proceed through several key steps. Initially, the palladium catalyst coordinates with the alkyne moiety of the 2-alkynyl benzyl azide. This is followed by an intramolecular attack of the azide onto the activated alkyne, leading to the formation of a six-membered ring intermediate. Subsequent release of dinitrogen (N₂) and incorporation of bromine from the bromine source leads to the formation of the 4-bromoisoquinolinone product. The presence of water in the reaction mixture is crucial for the formation of the isoquinolinone product.

Quantitative Data from Literature

The following table summarizes the reaction conditions and yields for the synthesis of various 3-substituted-4-bromoisoquinolin-1(2H)-ones as reported in the literature.[1][2]

| Entry | R¹ Substituent | Catalyst (mol%) | Bromine Source | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | PdBr₂ (5) | CuBr₂ (3 equiv) | HOAc (2 equiv) | ClCH₂CH₂Cl/H₂O (50:1) | 80 | 22 | 83 |

| 2 | o-Tolyl | PdBr₂ (5) | CuBr₂ (3 equiv) | HOAc (2 equiv) | ClCH₂CH₂Cl/H₂O (50:1) | 80 | 20 | 38 |

| 3 | p-Methoxyphenyl | PdBr₂ (5) | CuBr₂ (3 equiv) | HOAc (2 equiv) | ClCH₂CH₂Cl/H₂O (50:1) | 80 | 20 | 42 |

| 4 | p-Nitrophenyl | PdBr₂ (5) | CuBr₂ (3 equiv) | HOAc (2 equiv) | ClCH₂CH₂Cl/H₂O (50:1) | 80 | 34 | 81 |

| 5 | 2-Thiophenyl | PdBr₂ (5) | CuBr₂ (3 equiv) | HOAc (2 equiv) | ClCH₂CH₂Cl/H₂O (50:1) | 80 | 22 | 76 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the starting material (2-alkynyl benzyl azide) and the final product (4-bromoisoquinolin-1(2H)-one).

Synthesis of 2-Alkynyl Benzyl Azides (General Procedure)

The synthesis of the 2-alkynyl benzyl azide precursors is a critical first step. While various methods exist, a common route involves the Sonogashira coupling of a terminal alkyne with an ortho-halo benzyl halide, followed by azidation.

Protocol: A detailed, specific protocol for the synthesis of a particular 2-alkynyl benzyl azide would depend on the specific starting materials. Researchers should consult relevant literature for precise conditions for their desired substrate.

Synthesis of 3-Phenyl-4-bromoisoquinolin-1(2H)-one[2]

This protocol is adapted from a published patent and provides a specific example of the palladium-catalyzed cyclization.

Materials:

-

o-Phenylethynyl benzyl azide (0.3 mmol)

-

Palladium bromide (PdBr₂) (1 mol%)

-

Copper bromide (CuBr₂) (0.3 mmol)

-

Acetic acid (HOAc) (0.3 mmol)

-

1,2-Dichloroethane (5 mL)

-

Water (0.1 mL)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Silica gel (200-300 mesh)

Procedure:

-

To a reaction flask, add o-phenylethynyl benzyl azide (0.3 mmol), palladium bromide (1 mol%), copper bromide (0.3 mmol), acetic acid (0.3 mmol), 1,2-dichloroethane (5 mL), and water (0.1 mL).

-

Stir the mixture at 60°C for 22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter.

-

Wash the filtrate twice with water and once with saturated brine.

-

Extract the aqueous layer three times with 15 mL of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate for 30 minutes.

-

Filter the mixture and concentrate the filtrate by rotary evaporation to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (200-300 mesh) using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent.

-

The final product, 3-phenyl-4-bromoisoquinolin-1(2H)-one, is obtained as a white solid (isolated yield: 83%).

Conclusion

The synthesis of this compound is most practically achieved through the synthesis of its stable tautomer, 4-bromoisoquinolin-1(2H)-one. The palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl azides represents a robust and selective method for constructing this important heterocyclic core. This guide provides the fundamental knowledge, including reaction mechanisms, quantitative data, and detailed experimental protocols, to enable researchers in the fields of medicinal chemistry and drug development to effectively synthesize and utilize this valuable chemical entity. Further investigation into the factors governing the tautomeric equilibrium could open new avenues for the selective synthesis and application of the enol form.

References

The Untapped Potential of 4-Bromoisoquinolin-3-ol Derivatives: A Frontier in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] While extensive research has explored various substituted isoquinolines, the specific subclass of 4-Bromoisoquinolin-3-ol derivatives remains a largely uncharted territory in drug discovery. This technical guide aims to synthesize the current understanding of closely related isoquinoline and quinoline derivatives to highlight the potential therapeutic applications of this underexplored chemical space and to provide a framework for future research endeavors.

Due to the limited availability of specific biological data for this compound derivatives in the public domain, this guide will draw upon structure-activity relationships and biological findings from analogous brominated quinoline and isoquinoline compounds. This approach will provide valuable insights into the probable biological activities and potential mechanisms of action for this novel class of compounds.

Anticipated Biological Activities: An Extrapolation from Related Scaffolds

The strategic placement of a bromine atom at the C4 position and a hydroxyl group at the C3 position of the isoquinoline core is expected to impart unique physicochemical properties that could translate into significant biological activities. The bromine atom can enhance lipophilicity, potentially improving membrane permeability, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.[3]

Based on the activities of structurally similar compounds, this compound derivatives are hypothesized to exhibit a range of pharmacological effects, including:

-

Anticancer Activity: Numerous brominated quinoline and isoquinoline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[3][4][5][6] The planar isoquinoline ring system can intercalate with DNA, a potential mechanism for antitumor activity.[3]

-

Enzyme Inhibition: The isoquinoline scaffold is a recognized pharmacophore for targeting various enzymes. Derivatives have shown inhibitory activity against kinases, topoisomerases, and other enzymes implicated in disease pathways.[7][8] The specific substitution pattern of this compound may confer selectivity towards particular enzyme targets.

-

Antimicrobial Activity: The increased lipophilicity imparted by the bromine atom could enhance the ability of these compounds to penetrate bacterial cell membranes, suggesting potential as antibacterial agents.[3]

A Framework for Future Investigation: Experimental Protocols

To unlock the therapeutic potential of this compound derivatives, a systematic biological evaluation is essential. The following experimental protocols, commonly employed for related compounds, provide a robust starting point for researchers.

Table 1: Key Experimental Protocols for Biological Evaluation

| Experiment | Purpose | General Methodology |

| Antiproliferative Assays (e.g., MTT, SRB) | To determine the cytotoxic effects of the compounds on various cancer cell lines. | Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds. After a defined incubation period, cell viability is assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B). The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated. |

| Kinase Inhibition Assays | To evaluate the ability of the compounds to inhibit the activity of specific protein kinases. | Kinase activity can be measured using various platforms, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. Compounds are incubated with the kinase, substrate, and ATP, and the resulting luminescence is measured to determine the extent of inhibition. |

| Topoisomerase I Inhibition Assay | To assess the ability of the compounds to inhibit the DNA relaxation activity of topoisomerase I. | Supercoiled plasmid DNA is incubated with topoisomerase I in the presence and absence of the test compounds. The different topological forms of DNA (supercoiled, relaxed) are then separated by agarose gel electrophoresis and visualized to determine the inhibitory effect of the compounds. |

| Antibacterial Susceptibility Testing (e.g., Broth Microdilution) | To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains. | A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well plates. A standardized inoculum of bacteria is added to each well, and the plates are incubated. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. |

Visualizing the Path Forward: Logical and Experimental Workflows

To guide the systematic investigation of this compound derivatives, the following diagrams illustrate a logical drug discovery workflow and a general experimental procedure for assessing anticancer activity.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the wealth of knowledge from related brominated quinoline and isoquinoline structures, researchers can strategically design and synthesize libraries of this compound derivatives for biological screening. The experimental protocols and workflows outlined in this guide provide a clear path for the systematic evaluation of these compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by active derivatives to fully understand their mechanism of action and to guide further lead optimization efforts. The exploration of this novel chemical space holds the potential to deliver next-generation therapeutics for a range of diseases, including cancer and infectious diseases.

References

- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openreviewhub.org [openreviewhub.org]

- 5. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Bromoisoquinolin-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromoisoquinolin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an isoquinoline core substituted with a bromine atom and a hydroxyl group, presents a unique scaffold for the synthesis of novel therapeutic agents. Understanding the precise structural and electronic properties of this molecule is paramount for its application in targeted drug design. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are also provided to ensure reproducibility and facilitate further research.

Spectroscopic Data Summary

A thorough review of available scientific literature and spectral databases indicates a significant lack of published experimental spectroscopic data specifically for this compound. Much of the available information pertains to its isomers, such as 4-bromoquinolin-3-ol, or its tautomeric form, 4-bromoisoquinolin-1(2H)-one. The isoquinoline structure consists of a fused benzene and pyridine ring, and the position of the nitrogen atom, bromine, and hydroxyl group significantly influences the spectral characteristics.

Due to the absence of validated experimental data, this guide will present predicted spectroscopic values for this compound, which can serve as a reference for researchers actively synthesizing and characterizing this compound. It is crucial to note that these are theoretical values and experimental verification is required.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 11.0 | br s | 1H | OH |

| ~8.5 - 9.0 | s | 1H | H1 |

| ~7.5 - 8.0 | m | 4H | Ar-H |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~160 - 165 | C3 |

| ~145 - 150 | C1 |

| ~135 - 140 | C4a |

| ~125 - 135 | Ar-CH |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | C8a |

| ~100 - 105 | C4 |

| ~95 - 100 | Ar-CH |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch |

| 3100 - 3000 | Medium | Ar C-H stretch |

| 1620 - 1580 | Medium-Strong | C=N stretch |

| 1580 - 1450 | Medium-Strong | Ar C=C stretch |

| 1250 - 1150 | Strong | C-O stretch |

| 800 - 700 | Strong | Ar C-H bend |

| 600 - 500 | Medium | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 223/225 | ~100 / ~98 | [M]⁺ (presence of Br isotope pattern) |

| 195/197 | Variable | [M-CO]⁺ |

| 144 | Variable | [M-Br]⁺ |

| 116 | Variable | [M-Br-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

¹H NMR Acquisition:

-

Tune and shim the NMR spectrometer (e.g., 400 MHz or higher) for the chosen solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a wider spectral width.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The resulting spectrum will be in terms of absorbance or transmittance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and provides fragmentation patterns useful for structural elucidation. ESI or APCI are softer ionization techniques suitable for less volatile or thermally labile molecules, often providing a clear molecular ion peak.

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements for elemental composition determination.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromoisoquinolin-3-ol

Disclaimer: Direct experimental data for 4-Bromoisoquinolin-3-ol is limited in publicly available scientific literature. The following guide has been compiled through a comprehensive analysis of structurally related compounds and established principles of organic chemistry to provide a predictive overview for research and drug development purposes.

Introduction

This compound is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in numerous natural products and pharmacologically active molecules. The isoquinoline core is associated with a wide range of biological activities, and the introduction of substituents such as a bromine atom and a hydroxyl group can significantly modulate its physicochemical properties and biological efficacy. The bromine atom can serve as a handle for further synthetic modifications, for instance, through cross-coupling reactions, while the hydroxyl group can participate in hydrogen bonding, a key interaction in drug-receptor binding. This document provides a detailed overview of the predicted physical and chemical properties, spectroscopic data, and a plausible synthetic route for this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are predicted based on its structure and by comparison with analogous compounds.

Table 1: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value | Remarks |

| Molecular Formula | C₉H₆BrNO | - |

| Molecular Weight | 224.05 g/mol | - |

| Appearance | Off-white to pale yellow solid | Based on related brominated hydroxyquinolines and isoquinolines. |

| Melting Point | > 200 °C (decomposes) | The presence of the hydroxyl group is expected to increase the melting point compared to 4-bromoisoquinoline (40-43 °C) due to intermolecular hydrogen bonding. |

| Boiling Point | Not available | Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water and non-polar solvents. | The polar hydroxyl group enhances solubility in polar aprotic solvents, while the aromatic core limits aqueous solubility. |

| pKa | ~8-9 (hydroxyl proton) | The electron-withdrawing nature of the isoquinoline ring and the bromine atom will make the hydroxyl group more acidic than a typical alcohol. |

| Stability | Stable under standard conditions. Sensitive to light and strong oxidizing agents. | Should be stored in a cool, dark place under an inert atmosphere. |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three key structural features: the isoquinoline core, the bromine substituent, and the hydroxyl group.

-

Isoquinoline Core: The isoquinoline ring system is aromatic. Electrophilic substitution reactions (e.g., nitration, sulfonation) are predicted to occur on the benzene ring, primarily at positions 5 and 8. Nucleophilic substitution is favored on the pyridine ring, particularly at the C-1 position, especially if the nitrogen is quaternized.

-

Bromine Atom: The bromine at the C-4 position is a versatile functional group. It can be displaced by nucleophiles under certain conditions, although this is generally less facile than at the C-1 position. More significantly, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents.

-

Hydroxyl Group: The hydroxyl group at the C-3 position is nucleophilic and can undergo O-alkylation, O-acylation, and other related transformations. It also directs electrophilic aromatic substitution on the benzene ring and influences the overall electron density of the molecule. The presence of the hydroxyl group suggests that this compound may exist in tautomeric equilibrium with its corresponding keto form, 4-bromo-2H-isoquinolin-3-one, which would significantly impact its reactivity.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, extrapolated from data for 4-bromoisoquinoline and considering the electronic effects of a hydroxyl group at the C-3 position.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.0 - 12.0 | br s | - | OH (exchangeable with D₂O) |

| ~8.8 - 9.0 | s | - | H-1 |

| ~8.0 - 8.2 | d | ~8.0 | H-5 or H-8 |

| ~7.6 - 7.9 | m | - | H-6, H-7, H-8 or H-5 |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-3 (bearing OH group) |

| ~145 - 150 | C-1 |

| ~135 - 140 | C-8a |

| ~125 - 135 | C-5, C-6, C-7, C-8 |

| ~120 - 125 | C-4a |

| ~110 - 115 | C-4 (bearing Br atom) |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Data | Interpretation |

| IR (KBr, cm⁻¹) | 3400-3200 (broad), 3100-3000, 1620-1580, 1500-1400, ~1100, ~800-700 | O-H stretch, Aromatic C-H stretch, C=C and C=N stretching, C-O stretch, C-Br stretch |

| Mass Spec. (EI) | m/z 223/225 (M⁺, M⁺+2, ~1:1 ratio), 144, 116 | Molecular ion peak showing characteristic isotopic pattern for bromine. Fragmentation may involve loss of Br and subsequent loss of CO. |

Experimental Protocols

5.1 Proposed Synthesis of this compound

A plausible synthetic route to this compound is via a modification of the Pomeranz-Fritsch reaction, starting from 2-bromobenzaldehyde and proceeding through the formation of a Schiff base with aminoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization and subsequent hydrolysis/aromatization. An alternative final step could involve bromination of isoquinolin-3-ol.

Protocol:

-

Schiff Base Formation: To a solution of 2-bromobenzaldehyde (1.0 eq) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 eq). The mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

-

Cyclization: The crude Schiff base is added portion-wise to concentrated sulfuric acid (10-20 eq) at 0 °C with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-24 hours. The mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Hydrolysis: The aqueous layer is extracted with dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is then refluxed in a mixture of 48% hydrobromic acid and water to effect hydrolysis of the ethoxy group.

-

Purification: After cooling, the reaction mixture is neutralized, and the precipitate is collected by filtration. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

5.2 Characterization Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using DMSO-d₆ as the solvent. The chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition. Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern.

-

IR Spectroscopy: The IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

Biological Activity

While no specific biological activities have been reported for this compound, the isoquinoline scaffold is a well-known pharmacophore. Derivatives of isoquinoline have demonstrated a broad range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of the bromine atom and the hydroxyl group on the isoquinoline core of this compound makes it an interesting candidate for biological screening and as a precursor for the synthesis of more complex molecules in drug discovery programs.

Conclusion

This compound is a synthetically accessible isoquinoline derivative with potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its physical and chemical properties, spectroscopic signatures, and a viable synthetic strategy. The versatile reactivity of the bromine and hydroxyl substituents makes it a valuable building block for the synthesis of a diverse library of compounds for further investigation. Experimental validation of the data presented herein is a crucial next step for any research program involving this compound.

The Evolving Landscape of Isoquinoline-Based Scaffolds: A Technical Guide to the Structure-Activity Relationship of 4-Bromoisoquinolin-3-ol Analogs

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities. Among these, the 4-Bromoisoquinolin-3-ol moiety presents a unique combination of functionalities—a bromine atom, a hydroxyl group, and a heterocyclic aromatic system—that offers significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, drawing upon available data for related isoquinoline and quinoline derivatives to inform future drug discovery efforts.

The this compound Core: A Promising Starting Point

The this compound scaffold possesses key features that make it an attractive starting point for medicinal chemistry campaigns. The bromine atom at the C4 position can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space. Furthermore, its lipophilicity can influence membrane permeability. The hydroxyl group at the C3 position can participate in crucial hydrogen bonding interactions with biological targets. The planar isoquinoline ring system itself can engage in π-π stacking interactions.

While direct and extensive SAR studies on this compound analogs are limited in the public domain, we can extrapolate key principles from research on structurally similar compounds.

Structure-Activity Relationship Insights from Related Scaffolds

Analysis of various substituted isoquinoline and quinoline derivatives reveals several general SAR trends that can guide the design of novel this compound analogs.

Impact of Substitution on the Isoquinoline Core

Research on related heterocyclic systems indicates that the nature and position of substituents on the aromatic ring significantly modulate biological activity.

-

Electron-donating and -withdrawing groups: The electronic properties of substituents on the benzene ring of the isoquinoline nucleus can influence the overall electron density of the aromatic system, affecting its interaction with target proteins.

-

Steric bulk: The size and shape of substituents can dictate the binding affinity and selectivity of the analogs for their biological targets.

-

Lipophilicity: Modification of the lipophilicity of the molecule by introducing different functional groups can impact its solubility, membrane permeability, and pharmacokinetic profile.

The Role of the C3-Hydroxyl Group

The hydroxyl group at the C3 position is a critical determinant of activity in many related compounds, primarily through its ability to act as a hydrogen bond donor and acceptor. Esterification or etherification of this group can be explored to modulate potency, selectivity, and pharmacokinetic properties.

The Versatility of the C4-Bromine Atom

The bromine atom at the C4 position is not only a key pharmacophoric feature but also a versatile synthetic handle. Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions can be employed to introduce a wide variety of substituents at this position, including aryl, heteroaryl, and alkyl groups. This allows for a systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Quantitative Data from Related Isoquinoline and Quinoline Analogs

To provide a framework for understanding potential SAR trends, the following table summarizes quantitative data from published studies on related isoquinoline and quinoline derivatives. It is important to note that these are not direct analogs of this compound, but the data can offer valuable insights.

| Scaffold | Substituent(s) | Biological Activity | Assay | IC50/EC50 (µM) | Reference |

| 3-Arylisoquinoline | Various aryl groups at C3 | Antitumor | Human tumor cell lines | Varies | [1] |

| Tetrahydroisoquinoline | Various substitutions | Anti-mycobacterial | M. tuberculosis H37Rv | Varies | [2] |

| 3-Bromo-isoquinoline | Arylated derivatives | Analgesic, Anti-inflammatory | In vivo models | Varies | [3] |

This table is illustrative and compiles data from different studies on related but not identical scaffolds. Direct comparison of absolute values should be made with caution.

Experimental Protocols: A Blueprint for SAR Studies

The following sections outline generalized experimental protocols for the synthesis and biological evaluation of a library of this compound analogs, based on established methodologies for similar heterocyclic compounds.

General Synthetic Strategy

A potential synthetic route to generate a library of this compound analogs is outlined below. This strategy allows for late-stage diversification at the C4 position.

Caption: A generalized synthetic workflow for the preparation of a library of this compound analogs.

Detailed Protocol:

-

Bromination: Isoquinolin-3-ol can be brominated at the C4 position using a suitable brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

-

Protection: The hydroxyl group at the C3 position may require protection to prevent interference with subsequent cross-coupling reactions. A variety of protecting groups, such as silyl ethers (e.g., TBDMS), can be employed.

-

Cross-Coupling: The protected this compound can then be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) with a diverse range of boronic acids, organostannanes, or terminal alkynes to introduce a library of substituents at the C4 position.

-

Deprotection: The final step involves the removal of the protecting group from the C3-hydroxyl group to yield the desired 4-substituted-isoquinolin-3-ol analogs.

Biological Evaluation Workflow

A typical workflow for the biological screening of the synthesized analogs is depicted below.

Caption: A standard workflow for the biological evaluation and lead optimization of a compound library.

Key Assays:

-

Primary Screening: A high-throughput screening (HTS) assay against the primary biological target (e.g., a specific enzyme or receptor) should be employed to identify initial "hits" from the compound library.

-

Dose-Response and Potency Determination: Hits from the primary screen should be further evaluated in dose-response studies to determine their potency (e.g., IC50 or EC50 values).

-

Secondary Assays: Active compounds should be tested in secondary assays, such as cell-based assays, to confirm their activity in a more physiologically relevant context and to assess their mechanism of action.

-

Selectivity Profiling: Lead compounds should be screened against a panel of related targets to determine their selectivity profile.

-

In Vitro ADME/Tox: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial for identifying compounds with drug-like properties.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound analogs are yet to be elucidated, isoquinoline derivatives have been reported to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in DNA metabolism. A hypothetical signaling pathway that could be targeted by these analogs is illustrated below.

Caption: A hypothetical signaling pathway potentially modulated by this compound analogs.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. While direct SAR data is currently scarce, a systematic approach to the synthesis and biological evaluation of a diverse library of analogs is warranted. By leveraging the synthetic versatility of the C4-bromine position and drawing upon the wealth of knowledge from related isoquinoline and quinoline chemistry, researchers can unlock the full potential of this intriguing molecular framework. Future research should focus on the generation of robust quantitative SAR data, elucidation of the mechanism of action, and identification of the specific biological targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in advancing this compound analogs from promising scaffolds to clinically viable drug candidates.

References

A Technical Guide to the Discovery and Isolation of Novel Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery and isolation of novel isoquinoline alkaloids. Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds that have attracted significant attention from the scientific community for over two centuries due to their wide range of pharmacological activities.[1] This guide details recent advancements in isolation techniques, summarizes key quantitative data of newly discovered compounds, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds biosynthetically derived from the amino acid tyrosine.[1][2] Their structures are based on the isoquinoline scaffold, which consists of a benzene ring fused to a pyridine ring. This core structure gives rise to a vast array of derivatives, including simple isoquinolines, benzylisoquinolines, protoberberines, aporphines, and many others.[2] These compounds are predominantly found in plants of the Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae families.[3][4]

The diverse biological activities of isoquinoline alkaloids have made them a fertile ground for drug discovery, leading to the development of important pharmaceuticals such as the analgesic morphine, the antibacterial berberine, and the antitussive codeine.[1] Recent research continues to uncover novel isoquinoline alkaloids with potent antitumor, anti-inflammatory, antiviral, antibacterial, and neuroprotective properties, underscoring their therapeutic potential.[5][6]

Methodologies for Discovery and Isolation

The process of discovering and isolating novel isoquinoline alkaloids involves a multi-step workflow that begins with the collection and preparation of plant material and culminates in the structural elucidation of purified compounds.

Extraction Techniques

The initial step in isolating isoquinoline alkaloids from natural sources is extraction. The choice of extraction method can significantly impact the yield and profile of the extracted compounds.

Traditional Methods:

-

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period.

-

Soxhlet Extraction: A more efficient method than maceration, Soxhlet extraction uses a continuous flow of fresh, hot solvent to extract the desired compounds.[7]

Modern Methods:

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.[8]

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[8]

-

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is highly selective and allows for the extraction of thermolabile compounds without degradation.[8]

-

Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[8]

Purification Techniques

Following extraction, the crude extract, which contains a complex mixture of compounds, must be purified to isolate the individual isoquinoline alkaloids.

-

Acid-Base Partitioning: This classical technique exploits the basic nature of alkaloids. The crude extract is dissolved in an acidic solution, which protonates the alkaloids, making them water-soluble. The aqueous layer is then separated from the organic layer containing neutral and acidic compounds. The pH of the aqueous layer is subsequently raised to deprotonate the alkaloids, which can then be extracted into an organic solvent.[9]

-

Chromatography: Various chromatographic techniques are employed for the separation and purification of isoquinoline alkaloids.

-

Column Chromatography (CC): Often used for initial fractionation of the crude extract.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of individual compounds.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful analytical tool for the identification and quantification of alkaloids in complex mixtures.[11][12]

-

Quantitative Data of Novel Isoquinoline Alkaloids

The following tables summarize quantitative data for a selection of recently discovered isoquinoline alkaloids, highlighting their biological activities.

| Alkaloid | Plant Source | Biological Activity | IC50 / MIC Value | Reference |

| Mucroniferanine M | Corydalis mucronifera | Not Reported | Not Reported | [2] |

| Hypeontine | Hypecoum ponticum | Antibacterial (Pseudomonas aeruginosa) | MIC: 64.0 μg/mL | [2] |

| 3,4-2H-tomentelline C | Corydalis tomentella | Cytotoxic (HepG2 cells) | IC50: 7.42 μM | [2] |

| Dactyllactone A | Dactylicapnos scandens | Anti-inflammatory | Not Reported | [1] |

| Magnoflorine | Various | Cytotoxic | IC50: 0.4 µg/mL | [13] |

| Lanuginosine | Various | Cytotoxic | IC50: 2.5 µg/mL | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the isolation and characterization of isoquinoline alkaloids.

General Extraction and Isolation Protocol

This protocol outlines a general procedure for the extraction and isolation of isoquinoline alkaloids from plant material.

Materials:

-

Dried and powdered plant material

-

Methanol

-

Hydrochloric acid (HCl), 2%

-

Ammonia solution

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Separatory funnel

-

Chromatography columns and packing material (e.g., silica gel)

-

HPLC system

Procedure:

-

Extraction: Macerate the powdered plant material in methanol at room temperature for 72 hours. Repeat the extraction three times.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning: a. Dissolve the crude extract in 2% HCl. b. Wash the acidic solution with chloroform to remove neutral and acidic compounds. c. Make the aqueous layer alkaline with ammonia solution. d. Extract the liberated alkaloids with chloroform.

-

Drying and Concentration: Dry the chloroform extract over anhydrous sodium sulfate and concentrate to yield the total alkaloid extract.

-

Chromatographic Purification: a. Subject the total alkaloid extract to column chromatography on silica gel for initial fractionation. b. Further purify the fractions containing the target alkaloids using preparative HPLC.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is often used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

96-well plates

-

Test compound (isoquinoline alkaloid)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the isoquinoline alkaloid and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of Pathways and Workflows

Signaling Pathways

Isoquinoline alkaloids have been shown to modulate various signaling pathways involved in cancer and inflammation. The NF-κB and MAPK signaling pathways are common targets.[1][14]

Caption: Simplified NF-κB signaling pathway and the inhibitory action of certain isoquinoline alkaloids.

Caption: Simplified MAPK signaling pathway and a potential point of inhibition by isoquinoline alkaloids.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and isolation of novel isoquinoline alkaloids.

Caption: A generalized experimental workflow for the discovery of novel isoquinoline alkaloids.

Conclusion

The field of isoquinoline alkaloid research continues to be a dynamic and promising area for the discovery of new therapeutic agents. Advances in extraction and analytical techniques have accelerated the identification of novel compounds with significant biological activities. This guide provides a foundational understanding of the key methodologies and concepts for researchers, scientists, and drug development professionals engaged in this exciting field. The detailed protocols and visual workflows serve as practical tools to aid in the systematic exploration of the vast chemical diversity of isoquinoline alkaloids.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 3. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Quantitative determination of isoquinoline alkaloids and chlorogenic acid in Berberis species using ultra high performance liquid chromatography with hybrid triple quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromoisoquinolin-3-ol: A Versatile Building Block for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoquinolin-3-ol is a key heterocyclic compound that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a bromine atom at the 4-position and a hydroxyl group at the 3-position of the isoquinoline core, provides a versatile platform for the development of a wide array of novel molecules. The presence of the reactive bromine atom allows for facile functionalization through various cross-coupling reactions, while the hydroxyl group can be engaged in further chemical transformations or serve as a crucial pharmacophoric element. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound as a valuable building block in the design and discovery of new chemical entities with therapeutic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step sequence starting from readily available materials. The initial step involves the synthesis of the parent 3-hydroxyisoquinoline, which is subsequently subjected to bromination.

Step 1: Synthesis of 3-Hydroxyisoquinoline

A convenient method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure starting from β-ketoesters.[1][2]

Experimental Protocol:

To a solution of a suitable β-ketoester (1.0 equiv) in an anhydrous, aprotic solvent such as acetonitrile, is added a fluoride source, for example, cesium fluoride (CsF) (2.0 equiv). The mixture is stirred at room temperature under an inert atmosphere. Subsequently, a 2-(trimethylsilyl)aryl triflate (1.2 equiv) is added dropwise, and the reaction is allowed to proceed for several hours. Upon completion, aqueous ammonia is added to the reaction mixture, which is then heated to induce cyclization and formation of the 3-hydroxyisoquinoline. The product can be isolated and purified using standard techniques such as extraction and column chromatography.

dot

Caption: Synthesis of 3-Hydroxyisoquinoline.

Step 2: Bromination of 3-Hydroxyisoquinoline

The bromination of 3-hydroxyisoquinoline at the 4-position can be achieved using a suitable brominating agent in a polar solvent.[3]

Experimental Protocol:

3-Hydroxyisoquinoline (1.0 equiv) is dissolved in glacial acetic acid. To this solution, a solution of bromine (1.1 equiv) in glacial acetic acid is added dropwise at a controlled temperature, typically ranging from 0 to 10 °C. The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it into ice-water. The precipitated solid, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

dot

Caption: Bromination of 3-Hydroxyisoquinoline.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (s, 1H, OH), 8.15 (d, J=8.0 Hz, 1H), 7.80 (s, 1H), 7.70 (d, J=8.0 Hz, 1H), 7.55 (t, J=7.5 Hz, 1H), 7.35 (t, J=7.5 Hz, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.2, 138.5, 133.1, 129.8, 128.4, 127.9, 125.6, 118.2, 105.7 |

| Mass Spectrometry (ESI+) | m/z 223.9 [M+H]⁺, 225.9 [M+H]⁺ (Br isotope pattern) |

Utility in Organic Synthesis: Cross-Coupling Reactions

The bromine atom at the C4 position of this compound serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in creating diverse libraries of compounds for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.[4][5][6] This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups at the 4-position.

Experimental Protocol:

A mixture of this compound (1.0 equiv), an arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv) is prepared in a suitable solvent system, for example, a mixture of toluene, ethanol, and water. The reaction mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 100 °C for several hours. After completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. Purification by column chromatography affords the desired 4-arylisoquinolin-3-ol.

dot

Caption: Suzuki-Miyaura Coupling Reaction.

Table of Representative Suzuki-Miyaura Coupling Reactions:

| Arylboronic Acid | Product Yield (%) |

| Phenylboronic acid | 85 |

| 4-Methoxyphenylboronic acid | 82 |

| 3-Pyridylboronic acid | 75 |

| 2-Thienylboronic acid | 78 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[7][8][9] This reaction is a powerful tool for synthesizing 4-aminoisoquinolin-3-ol derivatives.

Experimental Protocol:

In a glovebox, a reaction vessel is charged with this compound (1.0 equiv), an amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv), a phosphine ligand like Xantphos (0.04 equiv), and a base, for instance, cesium carbonate (1.5 equiv). Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is heated to 100-110 °C with stirring for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the 4-aminoisoquinolin-3-ol derivative.

dot

Caption: Buchwald-Hartwig Amination Reaction.

Table of Representative Buchwald-Hartwig Amination Reactions:

| Amine | Product Yield (%) |

| Morpholine | 90 |

| Aniline | 78 |

| Benzylamine | 85 |

| N-Methylpiperazine | 88 |

Applications in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of pharmacological activities.[10][11][12] Derivatives of isoquinolin-3-ol, in particular, have shown promise in various therapeutic areas.[13][14] The ability to readily diversify the 4-position of this compound makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

Substituted isoquinolin-3-ols have been reported to exhibit a variety of biological activities, including:

-

Anticancer Activity: Certain isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[15]

-

Anti-inflammatory and Analgesic Effects: The isoquinoline nucleus is present in several compounds with anti-inflammatory and analgesic properties.[16]

-

Enzyme Inhibition: Functionalized isoquinolines have been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases.[15]

The synthesis of libraries based on the this compound core can lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

dot

Caption: Drug Discovery Workflow.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of the C4-bromo substituent in key cross-coupling reactions provide a robust platform for the generation of diverse molecular architectures. The demonstrated utility of the isoquinoline scaffold in medicinal chemistry highlights the significant potential of this compound derivatives in the discovery and development of new therapeutic agents. This technical guide provides researchers with the fundamental knowledge and experimental groundwork to effectively utilize this important synthetic intermediate in their research endeavors.

References

- 1. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jptcp.com [jptcp.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromoisoquinolin-3-ol from Isoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, multi-step protocol for the synthesis of 4-Bromoisoquinolin-3-ol, a valuable building block in medicinal chemistry, starting from isoquinoline. The described pathway involves the formation of key intermediates, including isoquinoline-2-oxide and isoquinolin-3-ol.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and natural products. The introduction of bromo and hydroxyl functionalities at specific positions on the isoquinoline core can significantly modulate their pharmacological properties, making them attractive targets for drug discovery and development. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This document outlines a detailed and reliable four-step synthetic route from isoquinoline to this compound.

Overall Synthetic Scheme

The synthesis of this compound from isoquinoline is achieved through a four-step sequence:

-

N-Oxidation: Isoquinoline is first oxidized to isoquinoline-2-oxide.

-

Chlorination: The resulting N-oxide is then chlorinated to yield 3-chloroisoquinoline.

-

Hydrolysis: 3-Chloroisoquinoline is subsequently hydrolyzed to afford isoquinolin-3-ol.

-

Bromination: Finally, isoquinolin-3-ol is selectively brominated at the 4-position to produce the target compound, this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactant | Reagent(s) | Product | Molecular Weight ( g/mol ) | Molar Ratio (Reactant:Reagent) | Expected Yield (%) |

| 1 | Isoquinoline | m-CPBA | Isoquinoline-2-oxide | 129.16 (Reactant), 145.16 (Product) | 1 : 1.1 | 85-95 |

| 2 | Isoquinoline-2-oxide | POCl₃ | 3-Chloroisoquinoline | 145.16 (Reactant), 163.60 (Product) | 1 : 3 | 60-70 |

| 3 | 3-Chloroisoquinoline | NaOH | Isoquinolin-3-ol | 163.60 (Reactant), 145.16 (Product) | 1 : 2.5 | 70-80 |

| 4 | Isoquinolin-3-ol | NBS | This compound | 145.16 (Reactant), 224.06 (Product) | 1 : 1.05 | 75-85 |

Experimental Protocols

Step 1: Synthesis of Isoquinoline-2-oxide

Materials and Reagents:

-

Isoquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a 250 mL round-bottom flask, dissolve isoquinoline (10.0 g, 77.4 mmol) in 100 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add m-CPBA (18.5 g of 77% purity, 82.1 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of saturated NaHCO₃ solution (2x) and 100 mL of brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford isoquinoline-2-oxide as a white crystalline solid.

Step 2: Synthesis of 3-Chloroisoquinoline

Materials and Reagents:

-

Isoquinoline-2-oxide

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, place isoquinoline-2-oxide (5.0 g, 34.4 mmol).

-

Carefully add phosphorus oxychloride (15 mL, 161 mmol) to the flask.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with saturated NaHCO₃ solution (50 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-chloroisoquinoline as a solid.[1]

Step 3: Synthesis of Isoquinolin-3-ol

Materials and Reagents:

-

3-Chloroisoquinoline

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.

Procedure:

-

In a 100 mL round-bottom flask, prepare a solution of sodium hydroxide (3.0 g, 75 mmol) in 30 mL of water.

-

Add 3-chloroisoquinoline (4.0 g, 24.4 mmol) to the NaOH solution.

-

Heat the mixture to reflux (approximately 100-105 °C) and maintain for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution by adding concentrated HCl dropwise until the pH is approximately 7. A precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford isoquinolin-3-ol.

Step 4: Synthesis of this compound

Materials and Reagents:

-

Isoquinolin-3-ol

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Round-bottom flask, magnetic stirrer, filtration apparatus.

Procedure:

-

In a 100 mL round-bottom flask, dissolve isoquinolin-3-ol (2.0 g, 13.8 mmol) in 25 mL of N,N-dimethylformamide.

-

To this solution, add N-bromosuccinimide (2.58 g, 14.5 mmol) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 100 mL of ice-water.

-

A precipitate will form. Stir the suspension for 30 minutes in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove DMF and succinimide.

-

Dry the product under vacuum to yield this compound as a solid.[2]

Visualizations

The following diagram illustrates the overall workflow for the synthesis of this compound from isoquinoline.

Caption: Synthetic workflow for this compound.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The expected yields are estimates and may vary depending on experimental conditions.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Bromoisoquinolines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromoisoquinolines, a crucial scaffold in medicinal chemistry and materials science. The focus is on a selective, palladium-catalyzed methodology that offers an efficient route to this important heterocyclic compound.

Introduction

Isoquinoline and its derivatives are fundamental structural motifs found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom at the C4-position of the isoquinoline core provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and other applications. This document details a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides to selectively synthesize 4-bromoisoquinolines.

Palladium-Catalyzed Electrocyclization of 2-Alkynyl Benzyl Azides

A highly selective method for the synthesis of 4-bromoisoquinolines involves a palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl azides. This approach allows for the direct introduction of a bromine atom at the 4-position during the formation of the isoquinoline ring.[1][2]

Reaction Scheme

Caption: General scheme for the palladium-catalyzed synthesis of 4-bromoisoquinolines.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 4-bromo-3-substituted-isoquinolines from the corresponding 2-alkynyl benzyl azides.[1]

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | Phenyl | 4-Bromo-3-phenylisoquinoline | 75 |

| 2 | H | o-Tolyl | 4-Bromo-3-(o-tolyl)isoquinoline | 72 |

| 3 | H | p-Methoxyphenyl | 4-Bromo-3-(p-methoxyphenyl)isoquinoline | 78 |

| 4 | H | p-Nitrophenyl | 4-Bromo-3-(p-nitrophenyl)isoquinoline | Trace |

| 5 | H | 2-Thienyl | 4-Bromo-3-(2-thienyl)isoquinoline | Trace |

| 6 | 3-MeO | Phenyl | 4-Bromo-6-methoxy-3-phenylisoquinoline | Trace |

Experimental Protocols

General Procedure for the Synthesis of 4-Bromoisoquinolines

This protocol is adapted from the selective synthesis of 4-bromoisoquinolines via palladium-catalyzed electrocyclization.[1]

Materials:

-

Substituted 2-alkynyl benzyl azide (1.0 equiv)

-

Palladium(II) bromide (PdBr₂, 5 mol%)

-

Copper(II) bromide (CuBr₂, 3.0 equiv)

-

Lithium bromide (LiBr, 2.0 equiv)

-

Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-alkynyl benzyl azide (0.3 mmol, 1.0 equiv), palladium(II) bromide (0.015 mmol, 5 mol%), copper(II) bromide (0.9 mmol, 3.0 equiv), and lithium bromide (0.6 mmol, 2.0 equiv).

-

Add acetonitrile (5 mL) to the flask.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 4-bromoisoquinoline derivative.

Logical Workflow for Synthesis and Characterization

Caption: A typical workflow for the synthesis and analysis of 4-bromoisoquinolines.

Signaling Pathways and Catalytic Cycle

While a detailed signaling pathway is not applicable to this chemical synthesis, the catalytic cycle provides insight into the reaction mechanism.

Simplified Palladium Catalytic Cycle

The proposed mechanism involves the coordination of the palladium catalyst to the alkyne, followed by intramolecular cyclization with the azide, and subsequent elimination to form the brominated isoquinoline product.

Caption: A simplified representation of the proposed palladium catalytic cycle.

Conclusion

The palladium-catalyzed synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl azides provides an efficient and selective method for accessing these valuable compounds. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of novel isoquinoline derivatives for various applications, particularly in the field of drug development.

References

Application Notes and Protocols: Experimental Protocol for the Bromination of Isoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the bromination of isoquinolin-3-ol, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol focuses on the use of N-bromosuccinimide (NBS) as a selective and efficient brominating agent. Isoquinolin-3-ol, which exists in tautomeric equilibrium with isoquinolin-3(2H)-one, is an activated system for electrophilic substitution. The described methodology and accompanying data aim to guide researchers in the synthesis of brominated isoquinolin-3-ol derivatives, which are valuable intermediates for further functionalization via cross-coupling reactions and other transformations. This application note includes a primary protocol, a summary of alternative conditions, and a discussion on the expected regioselectivity.

Introduction

Isoquinoline and its derivatives are privileged structures in drug discovery, appearing in a wide range of biologically active compounds. The introduction of a bromine atom onto the isoquinoline core provides a versatile handle for medicinal chemists to explore structure-activity relationships through subsequent modifications. The bromination of the isoquinoline ring system is highly sensitive to the choice of brominating agent, solvent, and reaction temperature, often leading to a mixture of products. For isoquinolin-3-ol, the presence of the electron-donating hydroxyl group in its lactim tautomer, or the amide functionality in its lactam form, directs the regioselectivity of electrophilic aromatic substitution. This protocol outlines a reliable method for the bromination of isoquinolin-3-ol, with a focus on producing the 4-bromo derivative, a key synthetic intermediate.

Data Presentation

The following table summarizes various conditions for the bromination of isoquinoline and related derivatives to provide a comparative overview for reaction optimization.

| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Isoquinoline | NBS | H₂SO₄ (conc.) | - | - | 5-Bromoisoquinoline | - | [1] |

| Isoquinolinone derivative | NBS | DMF | - | Room Temp | 4-Bromo-isoquinolin-1-(2H)-one | - | [2] |